5-(3-Fluorophenyl)pyridine-2-carbaldehyde
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Overview
Description
5-(3-Fluorophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8FNO. It is a white crystalline powder known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the Vilsmeier-Haack reaction, which uses a formylating reagent to introduce the aldehyde group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of high-pressure autoclaves and specialized catalysts to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(3-Fluorophenyl)pyridine-2-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Fluorophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to various receptors and enzymes, making it a valuable compound in medicinal chemistry. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carbaldehyde: Similar structure but with the fluorophenyl group at a different position.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
5-(3-Fluorophenyl)pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorophenyl group on the pyridine ring influences its electronic properties and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
1158763-48-4 |
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Molecular Formula |
C12H8FNO |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
5-(3-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-9(6-11)10-4-5-12(8-15)14-7-10/h1-8H |
InChI Key |
KHUGYPBQGOINKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
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